[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Catalog No.
S2677360
CAS No.
1114852-83-3
M.F
C23H16FNO5S
M. Wt
437.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-...

CAS Number

1114852-83-3

Product Name

[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

IUPAC Name

[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone

Molecular Formula

C23H16FNO5S

Molecular Weight

437.44

InChI

InChI=1S/C23H16FNO5S/c1-14-2-4-15(5-3-14)23(26)22-12-25(17-7-8-19-20(11-17)30-13-29-19)18-10-16(24)6-9-21(18)31(22,27)28/h2-12H,13H2,1H3

InChI Key

OZGBCWWIZRWADR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCO5

solubility

not available

This lack of information could be due to several reasons:

  • The compound may be very new and not yet studied extensively.
  • It may be a proprietary compound not available for public research.
  • It may be a niche compound with limited research interest.

Searching for related research areas

While there is no specific information on this compound, some related areas of research might be helpful:

  • 1,3-Benzodioxole derivatives: This refers to molecules containing the 1,3-benzodioxole group, similar to the one present in the target compound. Research in this area explores various biological activities like anticonvulsant or anticancer properties .
  • Fluoro-benzothiazines: This class of compounds includes molecules with a fluorine atom attached to a benzothiazine ring, similar to the target molecule. Research explores their potential as antimicrobials or enzyme inhibitors .
  • Heterocyclic ketones: The target compound belongs to the class of heterocyclic ketones, containing a carbonyl group (C=O) within a ring structure. Research explores their diverse applications in medicinal chemistry .

The compound 4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a complex organic molecule characterized by its unique structural features, which include a benzodioxole moiety, a fluoro-substituted benzothiazinone core, and a ketone group linked to a para-methylphenyl substituent. This compound belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

The chemical reactivity of this compound can be analyzed through various types of reactions, including:

  • Nucleophilic Substitution Reactions: The presence of the fluoro group makes it susceptible to nucleophilic attack, which can lead to the formation of new derivatives.
  • Reduction Reactions: The dioxido group can participate in reduction reactions, potentially yielding different functional groups.
  • Condensation Reactions: The ketone functionality allows for condensation with amines or alcohols, forming imines or ethers, respectively.

These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further study.

The biological activity of 4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone has been predicted using computational methods. Studies suggest that compounds with similar structures exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Many benzothiazine derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties: Some related compounds have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: The presence of specific functional groups may contribute to anti-inflammatory activity.

Predictive models like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on structural similarities with known bioactive compounds .

The synthesis of this compound can be approached through several methods:

  • Multi-step Synthesis: Starting from simpler precursors, the synthesis may involve:
    • Formation of the benzodioxole ring.
    • Introduction of the fluoro and dioxido groups through electrophilic substitution.
    • Coupling with the para-methylphenyl ketone.
  • One-pot Reactions: Recent advancements in synthetic chemistry allow for one-pot synthesis strategies that streamline the process and improve yields.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents can enhance sustainability in the synthesis process.

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for drug development due to its predicted biological activities.
  • Agricultural Chemistry: Potential use as an antimicrobial agent in crop protection.
  • Material Science: Investigating its properties for use in developing novel materials with specific functionalities.

Interaction studies are crucial for understanding how this compound behaves within biological systems. Techniques such as:

  • Molecular Docking Studies: To predict how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • In vitro Assays: Evaluating cytotoxicity and efficacy against various cell lines.
  • Metabolic Profiling: Understanding how the compound is metabolized in biological systems can inform its pharmacokinetics and potential side effects.

Several compounds share structural similarities with 4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone, including:

Compound NameStructural FeaturesBiological Activity
2-Amino benzothiazoleBenzothiazole coreAntimicrobial
6-FluoroquinoloneFluorinated quinoloneAntibacterial
Benzothiazine derivativeSimilar ring structureAnticancer

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs that may confer distinct biological activities not observed in other similar compounds. The incorporation of both dioxido and fluorinated groups is particularly noteworthy as these modifications can significantly influence pharmacological properties.

XLogP3

4.4

Dates

Last modified: 08-16-2023

Explore Compound Types